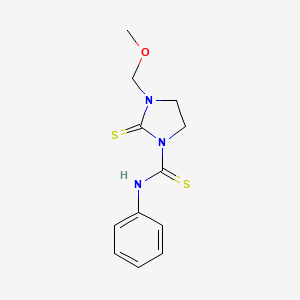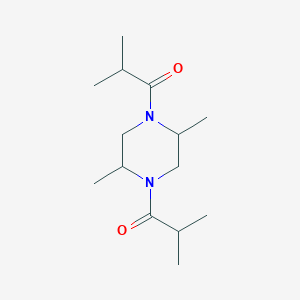
Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- is an organic compound that belongs to the piperazine family. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is notable for its unique structure, which includes two methyl groups and two oxopropyl groups attached to the piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine rings.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial Production Methods
Industrial production of piperazine often involves the ammoniation of 1,2-dichloroethane or ethanolamine. This process yields piperazine as a co-product .
化学反応の分析
Types of Reactions
Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxopropyl groups to hydroxyl groups.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine derivative.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学的研究の応用
Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including its use as an anthelmintic agent.
Industry: Utilized in the manufacture of plastics, resins, and other industrial materials.
作用機序
The mechanism of action of piperazine derivatives often involves interaction with neurotransmitter receptors or ion channels. The compound can bind to specific molecular targets, altering their function and leading to various biological effects. For example, piperazine derivatives can act as antagonists at serotonin receptors, influencing neurotransmission .
類似化合物との比較
Similar Compounds
Piperazine: The parent compound with a simpler structure.
1,4-Dimethylpiperazine: A derivative with two methyl groups attached to the nitrogen atoms.
2,5-Dimethylpiperazine: A derivative with two methyl groups attached to the carbon atoms in the ring.
Uniqueness
Piperazine, 2,5-dimethyl-1,4-bis(2-methyl-1-oxopropyl)- is unique due to the presence of both methyl and oxopropyl groups, which confer distinct chemical and biological properties. This structural complexity allows for specific interactions with molecular targets, making it valuable for various applications.
特性
CAS番号 |
90043-75-7 |
|---|---|
分子式 |
C14H26N2O2 |
分子量 |
254.37 g/mol |
IUPAC名 |
1-[2,5-dimethyl-4-(2-methylpropanoyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C14H26N2O2/c1-9(2)13(17)15-7-12(6)16(8-11(15)5)14(18)10(3)4/h9-12H,7-8H2,1-6H3 |
InChIキー |
SDNDKNVGWONXDH-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(CN1C(=O)C(C)C)C)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


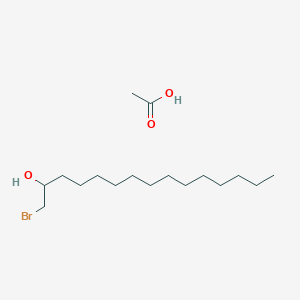

![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
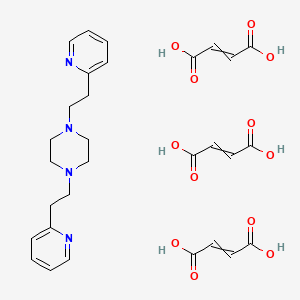
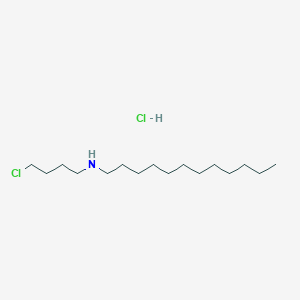
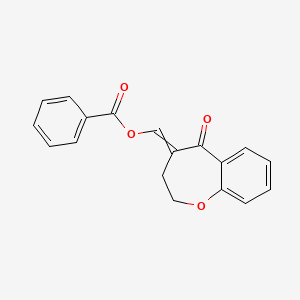
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
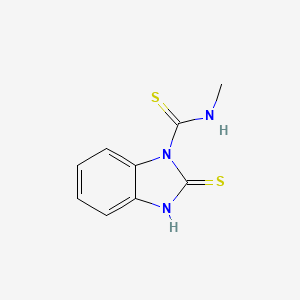
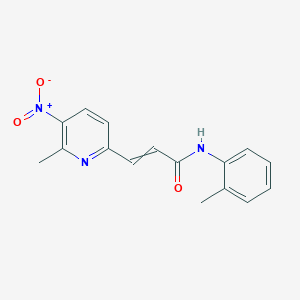

![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)
